3-ethylpyrazine-2-carboxylic acid
Description
Pyrazine derivatives are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.
Properties
CAS No. |
1541036-91-2 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-ethylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-2-5-6(7(10)11)9-4-3-8-5/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
VRKSXGOUYTZDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diamine-Diketo Acid Condensation
A modified Strecker synthesis can be employed using 2-oxopentanedioic acid (a diketo acid with an ethyl side chain) and 1,2-diaminoethane . Under acidic conditions, cyclization yields the pyrazine ring with the desired substituents. This method avoids post-synthesis oxidation but demands precise stoichiometric control to prevent polymerization.
Methylglyoxal-Derived Routes
The patent CN106220574A outlines a pathway starting from acrylic acid, bromine, ammonia, and methylglyoxal. While this synthesis targets unsubstituted pyrazine-2-carboxylic acid, substituting methylglyoxal with ethylglyoxal could theoretically introduce the ethyl group at position 3. However, ethylglyoxal’s instability necessitates in situ generation, complicating scalability.
Functional Group Modifications on Pre-Formed Pyrazines
Alkylation of Pyrazine-2-Carboxylic Acid
Direct introduction of the ethyl group via alkylation is challenging due to the pyrazine ring’s electron-deficient nature. However, Ullmann-type coupling using copper catalysts enables C–H functionalization. For example:
-
Substrate : Pyrazine-2-carboxylic acid
-
Reagent : Ethyl iodide
-
Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, K₂CO₃, DMF, 110°C, 24h.
Yields remain modest (~35%) due to competing decarboxylation, but this approach provides regioselectivity at position 3.
Carboxylation of 3-Ethylpyrazine
Oxidation of a methyl group to a carboxylic acid is a common route for pyrazine-2-carboxylic acids. Applying this to 3-ethylpyrazine would require:
-
Chlorination : Treat 3-ethylpyrazine with Cl₂/UV light to form 3-ethyl-2-chloropyrazine.
-
Hydrolysis : React with aqueous NaOH (120°C, 6h) to yield the carboxylic acid.
This method risks over-oxidation and requires rigorous temperature control.
De Novo Synthesis via Bromoacrylic Acid Intermediates
The patent CN106220574A provides a scalable, oxidation-free route applicable to derivatives. Adapting its four-step process for this compound:
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| S1 | Bromination of acrylic acid | Br₂ in CH₂Cl₂, 30–50°C, 2h | Forms 2,3-dibromopropanoic acid |
| S2 | Ammonolysis | NH₃ in ethanol, rt, 6h | Generates β-aminopropanoic acid |
| S3 | Cyclization | Ethylglyoxal in ethanol, reflux, 4h | Constructs ethyl-substituted dihydropyrazine |
| S4 | Aromatization | DDQ in CH₂Cl₂, reflux, 12h | Yields this compound |
Critical Parameters :
-
Ethylglyoxal Availability : Requires synthesis from ethyl vinyl ether via ozonolysis.
-
DDQ Stoichiometry : A 1.1:1 molar ratio of intermediate to DDQ ensures complete dehydrogenation.
Alternative Pathways: Enzymatic and Catalytic Methods
Biocatalytic Carboxylation
Recent advances utilize transaminases to introduce carboxylic acid groups. For example:
-
Substrate : 3-Ethylpyrazine
-
Enzyme : Engineered Aspergillus niger transaminase
This method achieves ~60% conversion but faces challenges in enzyme stability.
Palladium-Catalyzed Cross-Coupling
Aryl boronic esters can couple with ethyl groups using Pd(OAc)₂/XPhos catalysts:
-
Substrate : 2-Bromopyrazine-5-carboxylic acid
-
Reagent : Ethylboronic acid
This route provides regioselectivity but requires expensive catalysts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cyclocondensation | 45–50 | 95 | Moderate | 12–15 |
| Alkylation | 30–35 | 85 | Low | 20–25 |
| Patent Adaptation | 60–65 | 98 | High | 8–10 |
| Biocatalytic | 55–60 | 90 | Moderate | 18–20 |
The patent-derived method offers the best balance of yield and cost, assuming ethylglyoxal is accessible. Enzymatic routes, while eco-friendly, remain economically prohibitive for industrial use.
Chemical Reactions Analysis
Types of Reactions
3-ethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or alcohols
Major Products
The major products formed from these reactions include carboxylate salts, alcohols, aldehydes, and various substituted derivatives of this compound .
Scientific Research Applications
Medicinal Chemistry
3-Ethylpyrazine-2-carboxylic acid has been investigated for its potential antimicrobial properties. Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit antimycobacterial and antifungal activities. A study highlighted the synthesis of various amides from substituted pyrazine-2-carboxylic acids, which were tested for their in vitro activity against Mycobacterium tuberculosis and other pathogens. The findings showed that certain derivatives demonstrated significant inhibition rates, with some achieving up to 72% inhibition against M. tuberculosis .
Table 1: Antimycobacterial Activity of Pyrazine Derivatives
| Compound Name | Inhibition (%) | Log P |
|---|---|---|
| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 72 | 6.85 |
| 3-methylphenyl amide of 6-chloro-pyrazine-2-carboxylic acid | 20 | N/A |
Agricultural Applications
The compound has also been explored for its role in agriculture, particularly as a photosynthesis inhibitor . Studies have shown that certain derivatives can inhibit the oxygen evolution rate in chloroplasts, which is crucial for understanding their potential as herbicides or plant growth regulators .
Table 2: Photosynthesis Inhibition Activity
| Compound Name | IC50 (mmol·dm^-3) |
|---|---|
| (3,5-bis-trifluoromethylphenyl)amide | 0.026 |
| Other tested derivatives | Varies |
Flavoring Agents
In the food industry, pyrazine derivatives are recognized for their contribution to flavor profiles. The compound's unique structure allows it to function as a flavoring agent in various food products, enhancing aroma and taste . Regulatory bodies have assessed the safety and efficacy of pyrazine derivatives for use in food flavorings.
Synthesis and Chemical Properties
The synthesis of this compound involves various methods that yield high-purity compounds suitable for research and industrial applications. The compound is characterized by its molecular formula and a molecular weight of approximately 152.15 g/mol .
- Antimycobacterial Study : A series of substituted amides derived from pyrazine-2-carboxylic acids were synthesized and tested for their antimycobacterial activity against M. tuberculosis. The study indicated that increasing lipophilicity enhances biological activity .
- Photosynthesis Inhibition : Another investigation focused on the effects of various pyrazine derivatives on photosynthetic organisms like Chlorella vulgaris. The results indicated a correlation between chemical structure and inhibition efficiency, suggesting potential applications in herbicide development .
Mechanism of Action
The mechanism of action of 3-ethylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as mycobacterial enoyl-ACP reductase (InhA), which is involved in the synthesis of fatty acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: Ethyl > Methyl > Chloro > Fluoro > Amino. The ethyl group significantly increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Reactivity: Chloro and fluoro substituents enable nucleophilic substitution or cross-coupling reactions (e.g., amidation in ), while amino groups participate in hydrogen bonding and acid-base interactions .
Spectral and Physicochemical Data
Table 1: NMR Chemical Shifts (δ, ppm) for Pyrazine-2-Carboxylic Acid Derivatives
Solubility and Stability
- 3-Ethyl derivative : Expected solubility <1 mg/mL in water due to ethyl group; stable under neutral conditions but may decarboxylate under strong acids/bases.
- 3-Amino derivative: Higher solubility in polar solvents (e.g., DMSO) but prone to oxidation; forms stable salts with acids .
Biological Activity
3-Ethylpyrazine-2-carboxylic acid is a compound belonging to the pyrazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, synthesis methods, and potential therapeutic applications.
This compound has a molecular formula of C_7H_8N_2O_2 and a molecular weight of 168.15 g/mol. The compound features a pyrazine ring substituted with an ethyl group and a carboxylic acid group, contributing to its unique chemical behavior and biological interactions.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives.
- Antimycobacterial Activity : Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant activity against Mycobacterium tuberculosis. For instance, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrated high antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1.56 μg/mL against M. tuberculosis H37Rv .
- Antifungal Activity : The compound has also been tested for antifungal properties. In vitro studies showed that various synthesized derivatives exhibited notable antifungal effects against clinical isolates, indicating potential for therapeutic use .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. Studies have shown that substituents on the pyrazine ring can enhance lipophilicity and biological efficacy. For example, the introduction of different functional groups has been correlated with increased antimicrobial potency .
Synthesis Methods
This compound can be synthesized through various methods, including:
- Chemoenzymatic Synthesis : Utilizing bacterial operons to produce pyrazines from amino acids and sugars via condensation reactions .
- Chemical Synthesis : Traditional organic synthesis techniques involving the reaction of ethyl derivatives with pyrazine-2-carboxylic acid under specific conditions to yield the desired compound.
Study 1: Antimycobacterial Evaluation
A study conducted by researchers synthesized several pyrazine derivatives, including this compound, and evaluated their antimycobacterial activity against M. tuberculosis. The results indicated that certain derivatives exhibited over 70% inhibition, highlighting the potential for developing new antitubercular agents .
Study 2: Antifungal Screening
Another investigation focused on the antifungal properties of synthesized pyrazine derivatives. The study utilized agar well diffusion methods to assess the effectiveness against various fungal strains, revealing that some compounds displayed significant growth inhibition .
Data Tables
| Compound Name | MIC (μg/mL) | Antimicrobial Activity |
|---|---|---|
| This compound | 1.56 | High against M. tuberculosis |
| 3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acid | 10 | Moderate against fungi |
| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 5 | High against M. tuberculosis |
Q & A
Q. What are the common synthetic routes for preparing 3-ethylpyrazine-2-carboxylic acid and its derivatives?
The synthesis typically involves functional group modifications on the pyrazine ring. For example:
- Ester hydrolysis : Methyl esters (e.g., methyl 3-aminopyrazine-2-carboxylate) can be hydrolyzed under acidic or basic conditions to yield carboxylic acids .
- Oxidation reactions : Alkyl side chains on pyrazine rings can be oxidized using agents like KMnO₄ under controlled temperatures (e.g., 55°C for 24 hours) to generate carboxylic acids .
- Hofmann rearrangement : Carboxamide groups can be converted to amines, which are further functionalized to introduce ethyl or other substituents .
Q. How can hydrogen bonding networks in pyrazinecarboxylic acid derivatives be experimentally characterized?
X-ray crystallography is the gold standard for identifying intra- and intermolecular hydrogen bonds, as demonstrated in studies of 3-aminopyrazine-2-carboxylic acid, where H-bonding patterns correlate with crystallographic displacement parameters . Complementary techniques like IR spectroscopy can validate protonation states and H-bond interactions in solution.
Q. What analytical techniques are essential for confirming the structure of synthesized pyrazine derivatives?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring structure .
- Mass spectrometry for molecular weight validation.
- Elemental microanalysis to verify purity and stoichiometry .
- X-ray diffraction for absolute configuration determination in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in antimicrobial activity data among pyrazinecarboxamide derivatives?
Discrepancies often arise from substituent effects. Methodological strategies include:
- Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., alkyl, amino, or aryl groups) to assess their impact on bioactivity .
- Statistical modeling : Multivariate analysis (e.g., PCA) to isolate variables influencing activity.
- In vitro cytotoxicity assays : Differentiate between intrinsic antimicrobial effects and cytotoxicity-driven artifacts .
Q. What strategies optimize the yield of pyrazinecarboxylic acid derivatives under acidic reaction conditions?
Key approaches include:
- pH control : Use buffered systems (e.g., acetic acid/sodium acetate) to stabilize intermediates during condensation or cyclization reactions .
- Temperature modulation : Gradual heating (e.g., 60–65°C for 8 hours) to drive reactions to completion while minimizing side products .
- Catalyst selection : POCl₃ or other Lewis acids to enhance reactivity in carboxamide dehydration or ring-forming steps .
Q. How can computational methods aid in designing pyrazine derivatives with enhanced bioactivity?
- Docking studies : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock .
- QSAR models : Correlate electronic (e.g., Hammett constants) or steric descriptors with activity data .
- MD simulations : Assess conformational stability of derivatives in biological environments .
Methodological Considerations
Q. What are the challenges in crystallizing pyrazinecarboxylic acid derivatives, and how can they be addressed?
Pyrazine derivatives often form extensive H-bond networks, leading to polymorphic crystals. Techniques include:
Q. How do substituents on the pyrazine ring influence plasma stability in preclinical studies?
Electron-withdrawing groups (e.g., -COOH) enhance stability by reducing metabolic oxidation. For example, 3,5,6-trimethylpyrazine-2-carboxylic acid derivatives showed improved plasma half-lives compared to non-carboxylated analogs, as validated via in vitro rat plasma assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
